N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine ring, the introduction of the cyanide group, the formation of the benzo[d][1,4]dioxine ring, and the attachment of the carboxamide group. The exact methods would depend on the specific reactions used .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazine ring and the carboxamide group could potentially undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Scientific Research Applications
Chemical Synthesis and Transformation
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide and its derivatives play a significant role in chemical synthesis and transformation processes. Studies have demonstrated various cascade transformations and rearrangements involving similar compounds, reflecting their complex behavior and utility in synthetic organic chemistry. For instance, one study explored the cascade transformations of certain aminophenylamino compounds resulting in complex products through ring–ring tautomerism (Ukhin et al., 2015). Another study delved into the nitrile carboxamide rearrangement, highlighting the formation of various heterocyclic systems from cyclohexanone-2-carboxamide and cyan amide, showcasing the compound's reactivity and potential in creating diverse chemical structures (Bischoff et al., 1982).
Bioactive Compound Synthesis
The compound has been utilized in the synthesis of bioactive molecules, indicating its potential in medicinal chemistry and drug design. Research in this domain includes the synthesis of enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides, which could be beneficial for new drug development (Lecinska et al., 2010). Additionally, research focused on synthesizing and evaluating antimicrobial compounds such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, reveals the compound's relevance in developing treatments against microbial infections (Talupur et al., 2021).
Radiochemistry and Imaging Agents
The compound's derivatives have applications in radiochemistry, particularly in the synthesis of potential PET agents for imaging. For example, research involved synthesizing a new potential PET agent, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, for imaging of the IRAK4 enzyme in neuroinflammation, indicating the compound's potential in advanced medical imaging and diagnostics (Wang et al., 2018).
Organic Chemistry and Mechanistic Studies
Studies have also explored the synthesis and behavior of related compounds under various conditions, shedding light on their chemical properties and reaction mechanisms. This includes research on the synthesis and oxidation of tetrahydrobenzofurans, providing insights into their chemical behavior and potential applications in organic synthesis (Levai et al., 2002). Another study focused on the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, demonstrating the compound's utility in complex chemical reactions (Gabriele et al., 2006).
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c21-11-15-20(23-10-9-22-15)27-14-7-5-13(6-8-14)24-19(25)18-12-26-16-3-1-2-4-17(16)28-18/h1-4,9-10,13-14,18H,5-8,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALXFKSDUNKKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2COC3=CC=CC=C3O2)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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